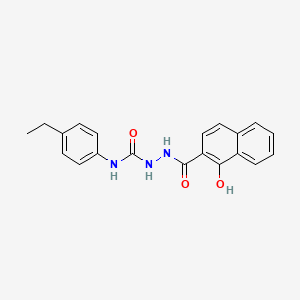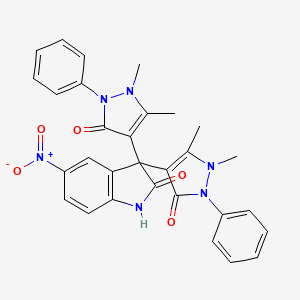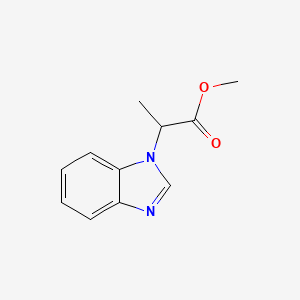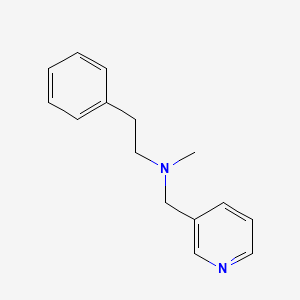
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The purpose of
Aplicaciones Científicas De Investigación
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have anti-inflammatory, antioxidant, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research is in the development of new anticancer therapies. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new cancer treatments. Additionally, research could focus on the mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) to gain a better understanding of how it works in the body. Finally, research could focus on the synthesis of this compound to develop more efficient and cost-effective methods of production.
In conclusion, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. This compound has been found to have potent anticancer activity, as well as anti-inflammatory, antioxidant, and antiviral properties. While the synthesis of this compound is complex, further research could lead to the development of new cancer treatments and a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a complex process that involves several steps. The first step is the synthesis of 5-ethyl-1H-indole-2,3-dione, which is achieved by the condensation of ethyl acetoacetate and o-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to 5-ethyl-1H-indole-2,3-dione hydrazone using sodium borohydride. Finally, the 2-pyridinylhydrazine is added to the reaction mixture, resulting in the formation of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
Propiedades
IUPAC Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-10-6-7-12-11(9-10)14(15(20)17-12)19-18-13-5-3-4-8-16-13/h3-9,17,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWORUYIZQYVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)



![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)